molecular formula C7H10N2O B2764100 5-(1-Methylcyclopropyl)isoxazol-3-amine CAS No. 95924-26-8

5-(1-Methylcyclopropyl)isoxazol-3-amine

Cat. No. B2764100
CAS RN: 95924-26-8
M. Wt: 138.17
InChI Key: VWRMBSADUPWJBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles, including 5-(1-Methylcyclopropyl)isoxazol-3-amine, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of 5-(1-Methylcyclopropyl)isoxazol-3-amine consists of a five-membered isoxazole ring attached to a methylcyclopropyl group . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .

Scientific Research Applications

Synthesis and Chemical Properties

Isoxazoles and their derivatives are synthesized through various chemical reactions, highlighting their versatility in organic chemistry. For example, a study details the synthesis of 4,5-bis(o-haloaryl)isoxazoles, indicating a method for producing structurally complex isoxazoles that could be applicable to the synthesis of 5-(1-Methylcyclopropyl)isoxazol-3-amine and its analogs (Olivera et al., 2000). Furthermore, the synthesis of oxadiazole derivatives through a one-pot, four-component condensation reaction suggests the potential for creating diverse and functionalized molecules, which could inspire similar approaches in the synthesis and application of isoxazole derivatives (Ramazani & Rezaei, 2010).

Biological and Pharmacological Activity

Research into heterocyclic amines, including isoxazole derivatives, provides insights into their biological and pharmacological activities. For example, heterocyclic amines formed during the cooking of meat and fish have been studied for their mutagenic and carcinogenic properties, highlighting the importance of understanding the biological effects of such compounds for health and safety considerations (Schut & Snyderwine, 1999). Additionally, the use of heterocyclic compounds in chemoprevention studies indicates their potential therapeutic applications, particularly in mitigating the effects of carcinogenic compounds (Xu & Dashwood, 1999).

Future Directions

The future directions in the research of isoxazoles, including 5-(1-Methylcyclopropyl)isoxazol-3-amine, involve the development of new eco-friendly synthetic strategies . Given the significance of isoxazole in drug discovery, it is imperative to develop alternate metal-free synthetic routes .

properties

IUPAC Name

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)9-10-5/h4H,2-3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRMBSADUPWJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methylcyclopropyl)isoxazol-3-amine

CAS RN

95924-26-8
Record name 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine
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